![molecular formula C30H40F3N3O2S B2428492 2-Dodecilsufánil-6,7-dimetoxi-3-[[3-(trifluorometil)fenil]metil]quinazolin-4-imina CAS No. 439094-69-6](/img/structure/B2428492.png)

2-Dodecilsufánil-6,7-dimetoxi-3-[[3-(trifluorometil)fenil]metil]quinazolin-4-imina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

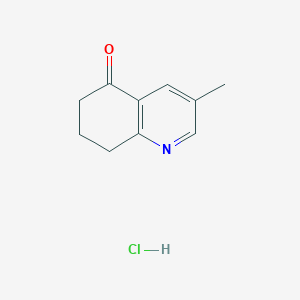

2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine is a chemical compound with the molecular formula C30H40F3N3O2S . It is a quinazoline derivative, a class of compounds that have been studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of quinazoline derivatives like 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine typically involves a series of steps. An appropriately substituted benzene is subjected to Friedel-Crafts acylation with a chloroalkylacyl chloride, followed by substitution of the chloro atom by 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to give the phenyl ketone products . The products then undergo reduction with sodium borohydride to afford the hydroxyl product .Molecular Structure Analysis

The molecular structure of 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine is characterized by the presence of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at various positions with different functional groups, including a dodecylsulfanyl group, two methoxy groups, a trifluoromethylphenylmethyl group, and an imine group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine include Friedel-Crafts acylation, nucleophilic substitution, and reduction . These reactions involve the formation and breaking of chemical bonds, leading to the transformation of the starting materials into the desired product .Aplicaciones Científicas De Investigación

- Agentes Anticancerígenos: Las quinazolin-4-iminas se han investigado por su potencial como agentes anticancerígenos. Los investigadores exploran sus efectos sobre las líneas celulares cancerosas, los mecanismos de acción y las posibles sinergias con los fármacos quimioterapéuticos existentes .

- Inhibidores de Quinasas: Las quinazolin-4-iminas pueden actuar como inhibidores de quinasas, dirigidas a quinasas específicas involucradas en las vías de señalización celular. Su diseño y optimización contribuyen a los esfuerzos de descubrimiento de fármacos .

- Monocapas Autoensambladas (SAM): La larga cadena alquílica de este compuesto lo hace adecuado para SAM en superficies. Las SAM encuentran aplicaciones en biosensores, protección contra la corrosión y nanotecnología .

- Recubrimientos Hidrófobos: El grupo dodecilsufánil proporciona propiedades hidrófobas, lo que hace que este compuesto sea útil para desarrollar recubrimientos o materiales repelentes al agua .

- Semiconductores Orgánicos: Las quinazolin-4-iminas pueden servir como bloques de construcción para semiconductores orgánicos. Sus propiedades electrónicas las hacen relevantes para transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED) .

- Sondas Fluorescentes: Los investigadores exploran las propiedades de fluorescencia de las quinazolin-4-iminas. Pueden utilizarse como sondas fluorescentes para la imagen biológica, la detección y el seguimiento de los procesos celulares .

- Pesticidas y Herbicidas: El grupo trifluorometilfenil puede contribuir a la actividad pesticida. Las investigaciones se centran en su eficacia contra plagas y malas hierbas .

- Quelantes Metálicos: Las quinazolin-4-iminas pueden formar complejos estables con metales de transición. Estos complejos encuentran aplicaciones en catálisis, luminiscencia y detección de iones metálicos .

Química Medicinal y Desarrollo de Fármacos

Ciencia de Materiales y Modificación de Superficies

Electrónica Orgánica y Optoelectrónica

Fotofísica y Detección de Fluorescencia

Agroquímicos y Control de Plagas

Química de Coordinación y Complejos Metálicos

Safety and Hazards

Direcciones Futuras

The future directions for research on 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine could include further studies on its synthesis, properties, and potential applications. Given the interest in quinazoline derivatives for their potential pharmacological properties, it may also be of interest to investigate its biological activity and mechanism of action .

Propiedades

IUPAC Name |

2-dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40F3N3O2S/c1-4-5-6-7-8-9-10-11-12-13-17-39-29-35-25-20-27(38-3)26(37-2)19-24(25)28(34)36(29)21-22-15-14-16-23(18-22)30(31,32)33/h14-16,18-20,34H,4-13,17,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIRKVNDBFMSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC(=CC=C3)C(F)(F)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2428412.png)

![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)

![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)

![2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2428419.png)

![7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2428420.png)

![4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2428422.png)

![1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2428426.png)

![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl benzoate](/img/structure/B2428429.png)

![2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2428430.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428431.png)